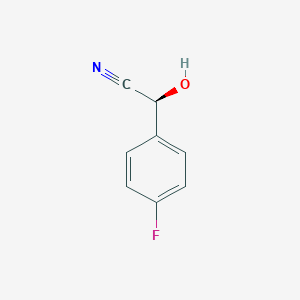![molecular formula C11H17NO3 B070330 Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate CAS No. 179060-29-8](/img/structure/B70330.png)
Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate
Overview
Description
Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate, also known as A77 1726, is a chemical compound that has been found to possess several pharmacological properties. It is a prodrug of leflunomide, which is used in the treatment of rheumatoid arthritis. The compound has been extensively studied for its potential use in the treatment of various diseases.
Mechanism Of Action
Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate acts by inhibiting the activity of dihydroorotate dehydrogenase, which is an enzyme that is involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for the proliferation of immune cells.
Biochemical And Physiological Effects
Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate has been found to possess several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. The compound has also been found to inhibit the proliferation of T cells and B cells, which are involved in the immune response.
Advantages And Limitations For Lab Experiments
One of the advantages of using Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate in lab experiments is its specificity for dihydroorotate dehydrogenase. This specificity allows for the selective inhibition of immune cell proliferation without affecting other cell types. However, one of the limitations of using the compound in lab experiments is its potential toxicity, which can lead to adverse effects on cell viability.
Future Directions
There are several future directions for the study of Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate. One direction is the investigation of its potential use in the treatment of other diseases, such as cancer and autoimmune disorders. Another direction is the development of more potent and selective inhibitors of dihydroorotate dehydrogenase, which can lead to more effective treatments for immune-related diseases. Additionally, the compound can be studied for its potential use in combination therapies with other drugs.
Scientific Research Applications
Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate has been extensively studied for its potential use in the treatment of various diseases. It has been found to possess anti-inflammatory, immunomodulatory, and antiproliferative properties. The compound has been studied for its potential use in the treatment of rheumatoid arthritis, multiple sclerosis, and psoriasis.
properties
CAS RN |
179060-29-8 |
|---|---|
Product Name |
Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate |
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
tert-butyl N-[2-(furan-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(13)12-6-4-9-5-7-14-8-9/h5,7-8H,4,6H2,1-3H3,(H,12,13) |
InChI Key |
WCYYCMDUMYZLDU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCCC1=COC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=COC=C1 |
synonyms |
Carbamic acid, [2-(3-furanyl)ethyl]-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine](/img/structure/B70248.png)
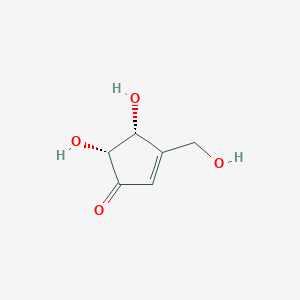
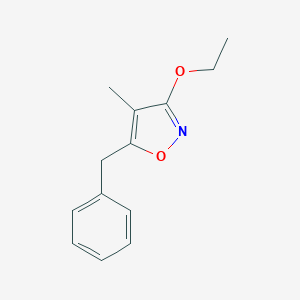
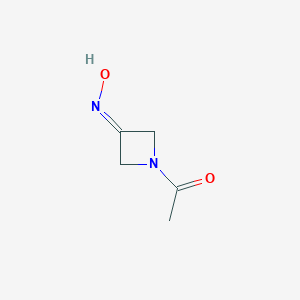
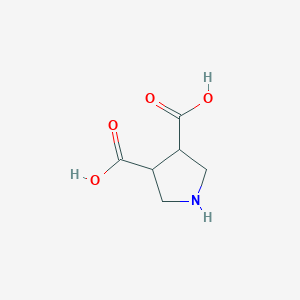
![4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B70262.png)
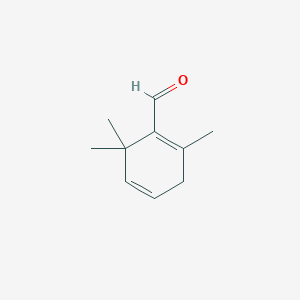
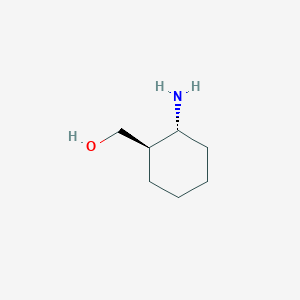
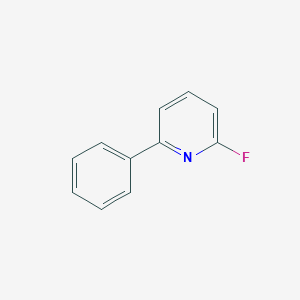
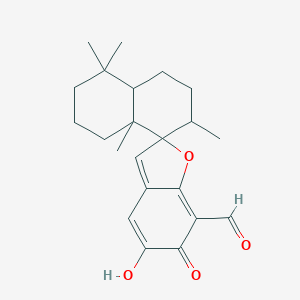
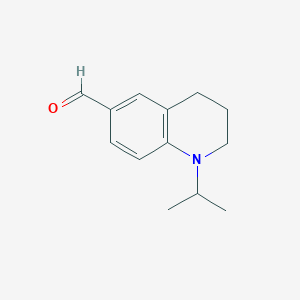
![1,3,2-Dioxaphosphorinane, 5-butyl-5-ethyl-2-[2,4,6-tris(1,1-dimethylethyl)phenoxy]-](/img/structure/B70271.png)
![[(5-Chlorobenzo[b]thiophen-3-yl)methyl](triphenyl)phosphonium bromide](/img/structure/B70272.png)
